molecular formula C7H5ClF2O B1453706 (6-Chloro-2,3-difluorophenyl)methanol CAS No. 887585-70-8

(6-Chloro-2,3-difluorophenyl)methanol

Cat. No. B1453706
M. Wt: 178.56 g/mol
InChI Key: QOCZAGKTHBSPMS-UHFFFAOYSA-N
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Description

“(6-Chloro-2,3-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5ClF2O . It has a molecular weight of 178.57 . The IUPAC name for this compound is “(6-chloro-2,3-difluorophenyl)methanol” and its InChI code is 1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 .


Molecular Structure Analysis

The molecular structure of “(6-Chloro-2,3-difluorophenyl)methanol” can be represented by the InChI code 1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms, one chlorine atom, and a methanol group attached to it.

Scientific Research Applications

Catalysis and Green Chemistry

  • Methanol and its derivatives are pivotal in catalysis research, especially in hydrogen production and methanol reforming processes. For instance, a review on hydrogen production from methanol discusses various catalytic processes, highlighting the role of copper-based and palladium-zinc alloy catalysts in enhancing reaction efficiency (García et al., 2021). This suggests that (6-Chloro-2,3-difluorophenyl)methanol could be explored in the development of new catalysts or catalytic processes, leveraging its distinct chemical structure for novel reactivity or selectivity in such transformations.

Environmental Science and Pollution Control

  • Research on methanotrophs, bacteria that utilize methane, outlines potential biotechnological applications for methane management, including the production of methanol and other valuable chemicals (Strong et al., 2015). Derivatives like (6-Chloro-2,3-difluorophenyl)methanol could be of interest in studies focused on bioconversion processes, offering pathways to convert methane into structurally complex and functionalized methanol derivatives for various applications.

Advanced Material Science

  • In the context of fuel cells, methanol is a key focus due to its potential as a clean fuel. Reviews on methanol crossover in direct methanol fuel cells and the development of catalysts for methanol oxidation emphasize the importance of understanding methanol behavior in energy conversion systems (Heinzel & Barragán, 1999). (6-Chloro-2,3-difluorophenyl)methanol, by virtue of its modified structure, could contribute to the design of novel materials or additives that improve the efficiency and selectivity of these processes.

Safety And Hazards

The safety information available indicates that “(6-Chloro-2,3-difluorophenyl)methanol” may cause skin irritation (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

(6-chloro-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCZAGKTHBSPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652173
Record name (6-Chloro-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-difluorobenzyl alcohol

CAS RN

887585-70-8
Record name (6-Chloro-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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